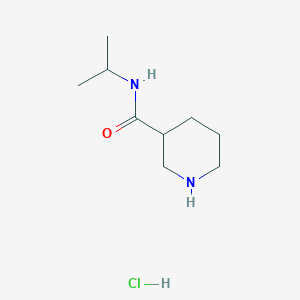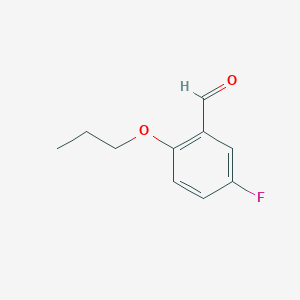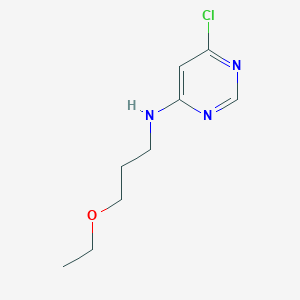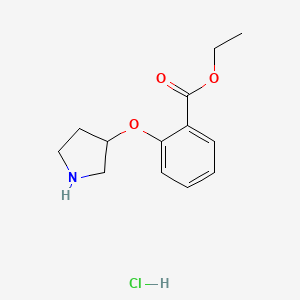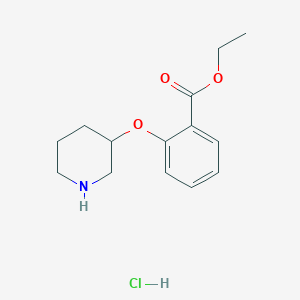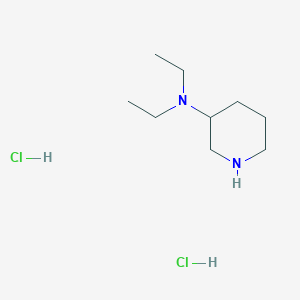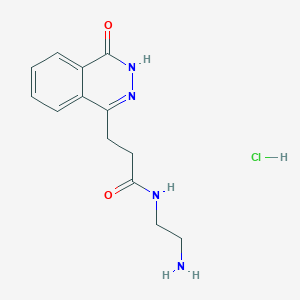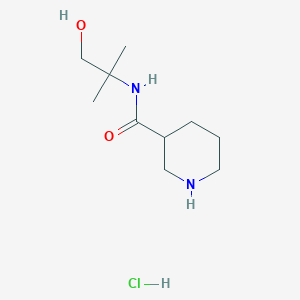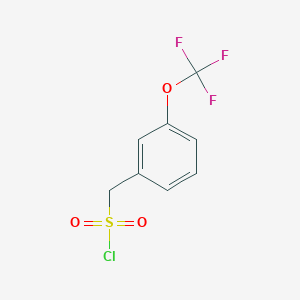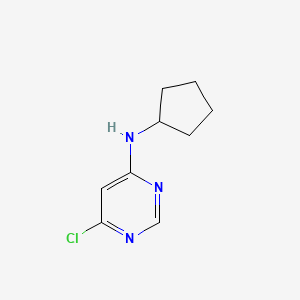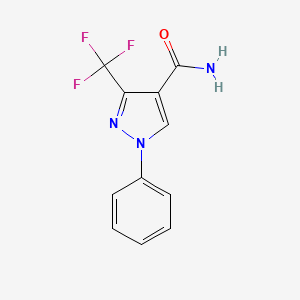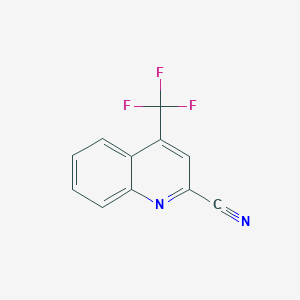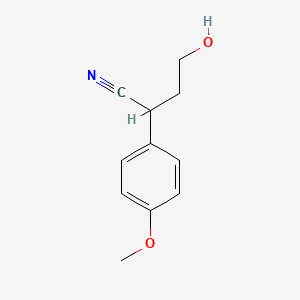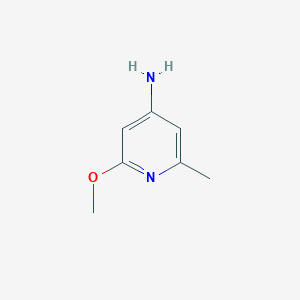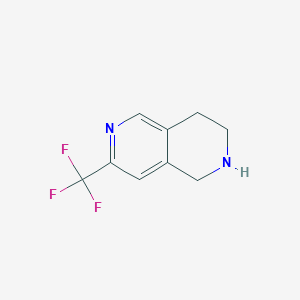
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
Descripción general
Descripción
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The trifluoromethyl group can be introduced into organic motifs through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
An analysis of the electronic properties of trifluoromethyl-containing compounds can be carried out using the time-independent DFT technique, providing HOMO and LUMO energies. Molecular electrostatic potential (MEP), natural bond orbitals (NBO), and nonlinear optical (NLO) properties can also be reported .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be greatly influenced by the presence of a trifluoromethyl group. For example, the trifluoromethyl group can significantly affect the heat resistance, tensile strength, refractive indices, and dielectric constants of polymers .Aplicaciones Científicas De Investigación
Green Synthesis and Antibacterial Activity
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine has been utilized in the synthesis of specific compounds with notable antibacterial activity. This synthesis process is efficient and yields products in high purity and good yields. The antibacterial properties of these compounds are significant in the field of medicine and drug development (Mogilaiah, Rao, & Rao, 2015).
Pathway for One-Pot Synthesis
A one-pot synthesis method has been developed for 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines, highlighting the versatility of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine in producing a range of compounds under mild conditions. This method emphasizes its potential in streamlined and efficient chemical synthesis (Bonacorso, Andrighetto, Krüger, Zanatta, & Martins, 2011).
Synthesis of Analogs and Derivatives
The compound has been used in the synthesis of various analogs and derivatives, demonstrating its adaptability in creating diverse chemical structures. This versatility is crucial for exploring new potential applications in pharmaceuticals and other fields (Zlatoidský & Gabos, 2009).
Development of Novel CF3-Substituted Derivatives
Innovative methods have been developed for creating novel CF3-substituted tetrahydro-1,7-naphthyridines. These methods are based on cyclobutene ring-opening and heterocyclization, demonstrating the compound's role in synthesizing structurally complex molecules (Mailyan, Peregudov, Dixneuf, Bruneau, & Osipov, 2012).
Exploration of NMR Spectroscopy and Photophysical Properties
Research has explored the use of multinuclear NMR spectroscopy to elucidate the structures of fluorinated 1,8-naphthyridine-based boron complexes. This highlights the compound's utility in advanced spectroscopic studies and its photophysical properties, which are crucial in materials science and molecular engineering (Bonacorso, Calheiro, Iglesias, Silveira, Júnior, Ketzer, Bublitz, Zanatta, & Martins, 2018).
Safety And Hazards
Direcciones Futuras
The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade. This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Propiedades
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-3-7-4-13-2-1-6(7)5-14-8/h3,5,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDAYNUUCYEUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703721 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |
CAS RN |
765298-22-4 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



